Differentiation in Atmospheric Reactivity: OH Radical Rate Constants
In head-to-head atmospheric reactivity studies, 3-Methoxybutan-1-ol (3-M-1-BOL) reacts with OH radicals with a rate constant (k) of 2.38 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while its shorter-chain analog 3-methoxy-1-propanol (3-M-1-POL) reacts with a rate constant of 2.15 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This 11% faster OH reactivity for the butanol derivative translates to a shorter estimated tropospheric lifetime (τ = 1/(k[OH])) of ~11.7 hours for 3-MB versus ~12.9 hours for the propanol analog (assuming [OH] = 1×10⁶ molecules cm⁻³).
| Evidence Dimension | Gas-phase reaction rate with OH radicals |
|---|---|
| Target Compound Data | k = (2.38 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 3-Methoxy-1-propanol (3-M-1-POL): k = (2.15 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 11% higher rate constant for 3-MB |
| Conditions | Gas-phase at (298 ± 2) K and atmospheric pressure, relative-rate technique |
Why This Matters
This quantifies that 3-MB will have a different environmental persistence profile than its closest analog, a critical factor for formulators subject to volatile organic compound (VOC) regulations or life-cycle assessments.
- [1] Tapia, A., et al. (2019). Atmospheric chemistry of 3-methoxy-1-propanol and 3-methoxy-1-butanol: Kinetics with OH radicals and Cl atoms... Atmospheric Environment, 200, 142-151. View Source
